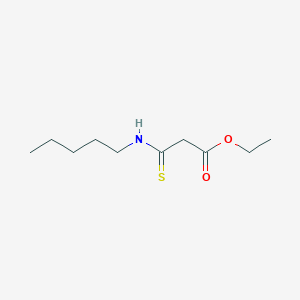
2,2'-Disulfanediylbis(4-hexylnaphthalen-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide bridge linking two naphthalen-1-ol units, each substituted with a hexyl group. The presence of the disulfide bridge and the naphthalen-1-ol units contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) typically involves the reaction of 4-hexylnaphthalen-1-ol with a disulfide-forming reagent. One common method is the use of Lawesson’s reagent, which facilitates the formation of the disulfide bridge under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
While specific industrial production methods for 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the naphthalen-1-ol units can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying disulfide chemistry.
Biology: Investigated for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a component in controlled release formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) primarily involves its disulfide bridge. The disulfide bond can undergo reversible cleavage and formation, making it a useful tool for studying redox processes. In biological systems, the compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-nitrophenol): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Features a disulfide bridge with benzamide substituents.
Uniqueness
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of a disulfide bridge and hexylnaphthalen-1-ol units. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61351-13-1 |
|---|---|
Molecular Formula |
C32H38O2S2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
4-hexyl-2-[(4-hexyl-1-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S2/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-36-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChI Key |
YMWOCCSPSOEKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SSC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
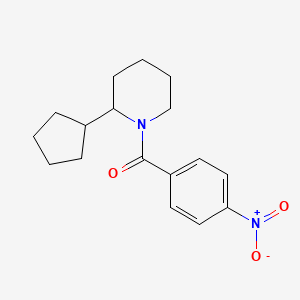
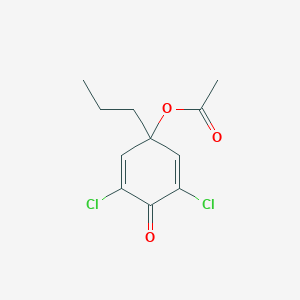
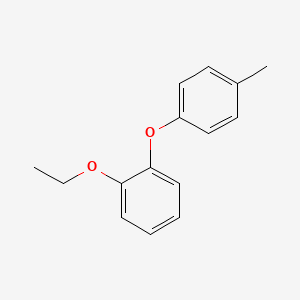
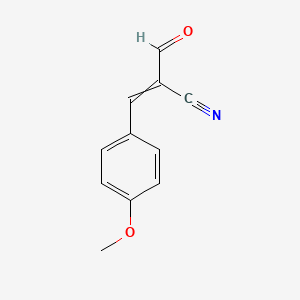
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
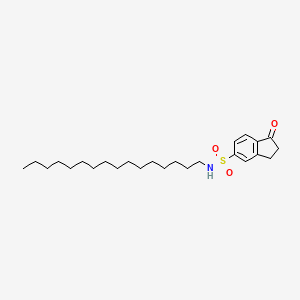

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

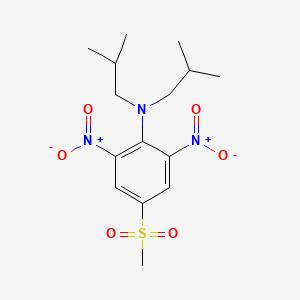

![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
